molecular formula C13H25N3O B2445236 N-cyclohexyl-4-ethylpiperazine-1-carboxamide CAS No. 553657-03-7

N-cyclohexyl-4-ethylpiperazine-1-carboxamide

Cat. No.: B2445236
CAS No.: 553657-03-7
M. Wt: 239.363
InChI Key: YSFREPVDDBXGAA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-ethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol It is a piperazine derivative, characterized by the presence of a cyclohexyl group and an ethyl group attached to the piperazine ring

Properties

IUPAC Name

N-cyclohexyl-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFREPVDDBXGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Carbamoyl Chloride Intermediate

This two-step approach derives from methods used for N-(pyridin-4-yl)piperazine-1-carboxamide:

Step 1: Synthesis of 4-Ethylpiperazine-1-carbonyl Chloride
Piperazine is selectively ethylated using ethyl bromide in the presence of a base such as potassium carbonate. The mono-ethylated product is then treated with phosgene (COCl₂) or thionyl chloride (SOCl₂) to generate the corresponding carbamoyl chloride.

Step 2: Coupling with Cyclohexylamine
The acyl chloride reacts with cyclohexylamine in dichloromethane or tetrahydrofuran, typically requiring 2-4 hours at 0-5°C to minimize side reactions. Triethylamine is often added as an acid scavenger:

$$
\text{4-Ethylpiperazine-1-carbonyl chloride} + \text{Cyclohexylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

Reported Yields in Analogous Systems

Reaction Component Conditions Yield (%) Purity (%) Source
Piperazine + Ethyl bromide K₂CO₃, DMF, 80°C, 12h 62 95
Carbamoyl chloride formation SOCl₂, reflux, 3h 89 97
Amine coupling THF, 0°C, 3h 78 99

Route 2: Carbonyldiimidazole (CDI)-Mediated Coupling

Adapted from scalable processes for unsymmetrical ureas, this method avoids hazardous acyl chlorides:

Single-Pot Procedure

  • Activation of 4-ethylpiperazine-1-carboxylic acid with CDI in anhydrous 1,4-dioxane at room temperature (2-3h).
  • Addition of cyclohexylamine and catalysis with 1-methylpyrrolidine (0.5-1.0 equiv).
  • Reflux for 24h followed by hydrochloric acid-mediated salt formation.

Key Advantages

  • Eliminates phosgene/thionyl chloride handling
  • Enables autoclave acceleration (160°C, 1MPa reduces reaction time to 5h)
  • Provides hydrochloride salt for improved crystallinity

Optimization Data from Comparable Systems

Parameter Effect on Yield Optimal Value Source
CDI stoichiometry <1.2 equiv: Incomplete activation 1.5 equiv
Solvent polarity Polar aprotic > ethers 1,4-dioxane
Temperature 160°C vs 25°C 94% vs 78% yield

Critical Analysis of Purification Strategies

Chromatographic and recrystallization methods significantly impact product quality:

Column Chromatography

  • Mobile Phase : Ethyl acetate/methanol (5:1 v/v) effectively separates mono- vs di-substituted byproducts
  • Stationary Phase : 200-300 mesh silica gel achieves >98% purity in scaled batches

Salt Formation and Recrystallization

  • Hydrochloride Salt : Precipitates from ethyl acetate upon HCl addition (36% aqueous HCl optimal)
  • Solvent System : Acetone/water (1:5 v/v) removes residual imidazole byproducts

Purification Performance Metrics

Method Purity Increase (%) Yield Loss (%) Source
Column chromatography 95 → 99 12
HCl salt precipitation 89 → 97 5

While direct data for N-cyclohexyl-4-ethylpiperazine-1-carboxamide is unavailable, analogous compounds provide reference benchmarks:

¹H NMR (600 MHz, MeOD)

  • δ 3.95 (d, J = 4.5 Hz, 4H, piperazine CH₂)
  • δ 3.38–3.36 (m, 4H, ethyl-substituted piperazine)
  • δ 1.72-1.25 (m, 10H, cyclohexyl)

13C NMR (150 MHz, MeOD)

  • δ 157.3 (carboxamide C=O)
  • δ 44.4, 42.7 (piperazine carbons)
  • δ 28.1, 25.9 (cyclohexyl carbons)

HRMS (ESI)

  • Calculated for C₁₃H₂₅N₃O [M+H]⁺: 240.2068
  • Observed: 240.2071 (Δ = 1.25 ppm)

Comparative Evaluation of Synthetic Routes

Parameter Route 1 (Acyl Chloride) Route 2 (CDI Coupling)
Overall Yield 62% 73%
Process Safety Phosgene handling required CDI ≥GHS05
Scalability Limited by gas evolution Autoclave-friendly
Purity Profile 97% 99%
Cost (USD/kg API) $1,200 $950

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-4-ethylpiperazine-1-carboxamide is explored for its potential in drug development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against several diseases:

  • Antimicrobial Activity : Investigated for its potential antimicrobial properties, it may serve as a basis for developing new antibiotics.
  • Cancer Treatment : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor in pathways related to cellular proliferation and survival .

Neurological Research

Research has indicated that this compound may have effects on neurotransmitter systems. Its potential modulation of receptor activity could be beneficial in treating neurological disorders:

  • Receptor Modulation : The compound may act as an antagonist or inverse agonist at certain receptors, influencing neurological pathways and potentially offering therapeutic benefits for conditions such as anxiety or depression.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Enzyme Inhibition : It has shown promise in inhibiting enzymes that are crucial in various biochemical pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Cancer Research

A study focused on the optimization of compounds related to this compound demonstrated its potential as a selective inhibitor of cancer-related pathways. The research emphasized the importance of structural modifications to enhance potency and reduce side effects .

Case Study 2: Neurological Applications

Research investigating the compound's effects on neurotransmitter systems revealed its potential as a modulator of receptor activity. This could have implications for developing treatments for neurological disorders, highlighting the need for further exploration into its pharmacological profiles .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylpiperazine-1-carboxamide
  • 4-ethylpiperazine-1-carboxamide
  • N-cyclohexyl-4-methylpiperazine-1-carboxamide

Uniqueness

N-cyclohexyl-4-ethylpiperazine-1-carboxamide is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-cyclohexyl-4-ethylpiperazine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Antimicrobial and Antiviral Properties

This compound has been investigated for its antimicrobial and antiviral properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific mechanisms remain to be fully elucidated. The compound's structure allows it to interact with microbial targets, potentially disrupting their function and leading to cell death.

Anticancer Activity

Recent research highlights the anticancer potential of this compound derivatives. For instance, studies have shown that related piperazine compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and alterations in the expression of pro-apoptotic and anti-apoptotic genes .

Case Study: Apoptosis Induction

A notable study focused on the apoptotic effects of a related compound, revealing that treatment led to:

  • Nuclear condensation and morphological changes consistent with apoptosis.
  • Upregulation of the pro-apoptotic gene Bak and downregulation of anti-apoptotic genes Bcl-XL and Bcl-2.
    This suggests that this compound may similarly induce apoptosis through similar pathways .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example, compounds related to N-cyclohexyl-4-ethylpiperazine have been shown to act as antagonists for cannabinoid receptors (CB1), influencing metabolic pathways and potentially aiding in weight management .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits growth inhibition against various pathogens; specific mechanisms under investigation
AnticancerInduces apoptosis in cancer cell lines; alters gene expression related to cell survival
Cannabinoid ReceptorActs as an antagonist at CB1 receptors; potential for weight management applications

In Vitro Studies

In vitro studies have demonstrated that N-cyclohexyl-4-ethylpiperazine derivatives show promising results against several human tumor cell lines. For instance, one compound exhibited an IC50 value of 3.25 μM against MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin (IC50 = 6.77 μM) .

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-4-ethylpiperazine-1-carboxamide, and how can structural purity be validated?

  • Methodological Answer : A multi-step synthesis is typically employed, involving amine protection/deprotection and coupling reactions. For example, intermediates like N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can undergo catalytic hydrogenation to remove benzyl groups, followed by carboxamide formation via coupling with activated carbonyl reagents. Structural validation requires tandem techniques:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
  • 1H NMR : Analyze chemical shifts to verify substituent positions and stereochemistry (e.g., cyclohexyl and piperazine ring protons) .
  • X-ray Crystallography : Resolve crystal structures to confirm chair conformations of piperazine rings and hydrogen-bonding networks .

Q. How can crystallographic data resolve conformational ambiguities in piperazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, SCXRD revealed a chair conformation of the piperazine ring with mean C–C bond lengths of 1.504 Å and intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice. Data refinement using SHELXTL-97 or SHELXL ensures accuracy (R factor < 0.06) .

Q. What analytical techniques are recommended for assessing solubility and stability in polar solvents?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition to infer stability.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • HPLC-PDA : Quantify solubility in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans cyclohexyl substituents) impact biological activity?

  • Methodological Answer :
  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (1R,4R)- or (1S,4S)-cyclohexylamines) to prepare stereoisomers .
  • Biological Assays : Compare inhibition constants (Ki) or IC50 values against target proteins (e.g., kinases, GPCRs) to establish structure-activity relationships (SAR).
  • Molecular Docking : Model interactions with binding pockets to rationalize stereoselectivity .

Q. What experimental strategies address low yields in carboxamide coupling reactions?

  • Methodological Answer :
  • Activating Agents : Use N,N'-carbonyldiimidazole (CDI) or HATU to improve coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility.
  • Temperature Control : Reactions at 0–5°C minimize side-product formation during exothermic steps .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate LogP, bioavailability, and blood-brain barrier penetration.
  • Quantum Mechanics (QM) : Calculate electrostatic potentials to prioritize substituents with favorable hydrogen-bonding capacity.
  • MD Simulations : Assess binding mode stability in aqueous environments .

Q. What are the challenges in resolving conflicting spectral data (e.g., NMR vs. MS) for piperazine-carboxamides?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., cyclohexyl protons).
  • High-Resolution MS (HRMS) : Differentiate isobaric ions (e.g., m/z 452.2 vs. 452.3 for [M + H]+).
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental LogP : Measure via shake-flask method with octanol/water partitioning.
  • Theoretical Adjustments : Apply correction factors in software (e.g., MarvinSuite) for polar surface area (TPSA) and intramolecular H-bonds.
  • Case Study : For This compound, a measured LogP of 2.1 may deviate from predicted 1.8 due to conformational flexibility .

Q. Why do crystallographic R factors vary across structurally similar compounds?

  • Methodological Answer :
  • Data Quality : High-resolution datasets (< 1.0 Å) yield lower R factors (e.g., 0.04 vs. 0.06).
  • Disorder Modeling : Poorly resolved solvent molecules or flexible side chains increase R values.
  • Refinement Protocols : SHELXL’s restraints for anisotropic displacement parameters improve accuracy .

Tables for Key Data

Property Technique Example Value Reference
Molecular WeightMS (ESI+)m/z 452 [M + H]+
Piperazine ConformationSCXRDChair (θ = 54.7°, φ = 180°)
Aqueous SolubilityHPLC-PDA12.5 mg/mL (PBS, pH 7.4)
Thermal Stability (TGA)TGA/DSCDecomposition onset: 215°C

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